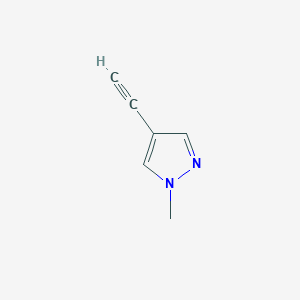

4-Ethynyl-1-methyl-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c1-3-6-4-7-8(2)5-6/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RACKOVAPLUVOJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679777 | |

| Record name | 4-Ethynyl-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39806-89-8 | |

| Record name | 4-Ethynyl-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethynyl-1-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Ethynyl-1-methyl-1H-pyrazole

This guide provides a detailed exploration of scientifically robust and field-proven methodologies for the synthesis of 4-Ethynyl-1-methyl-1H-pyrazole, a valuable heterocyclic building block in modern drug discovery and materials science. The pyrazole core is a well-established pharmacophore present in numerous FDA-approved drugs, while the ethynyl group offers a versatile handle for further chemical modification, acting as a key component in "click" chemistry, a bioisostere for other functional groups, and a structural element for creating rigid molecular architectures.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering not just protocols, but also the underlying strategic and mechanistic considerations that inform each synthetic step.

Retrosynthetic Analysis: Strategic Disconnections

A logical approach to synthesizing this compound involves two primary retrosynthetic disconnections. These pathways represent the most common and efficient strategies for constructing the target molecule, starting from readily available precursors.

Caption: Retrosynthetic analysis of this compound.

-

Pathway A (Sonogashira Coupling): This approach disconnects the pyrazole-alkyne C-C bond, suggesting a palladium-catalyzed cross-coupling reaction between a halogenated pyrazole (e.g., 4-iodo-1-methyl-1H-pyrazole) and a suitable acetylene source. This is often the preferred method due to its high efficiency and functional group tolerance.[3][4]

-

Pathway B (Corey-Fuchs Reaction): This strategy involves the transformation of a functional group already on the pyrazole ring. Specifically, it disconnects the carbon-carbon triple bond to an aldehyde precursor (1-methyl-1H-pyrazole-4-carbaldehyde), which can be converted to the alkyne via a one-carbon homologation.[5][6]

Pathway A: Sonogashira Cross-Coupling Strategy

The Sonogashira reaction is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp) bonds.[7] It involves the coupling of a vinyl or aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes.[3][8] For the synthesis of this compound, this pathway is executed in two primary stages: the coupling of a protected alkyne followed by deprotection.

Workflow for Sonogashira Pathway

Caption: Experimental workflow for the Sonogashira coupling route.

Precursor Synthesis: 4-Iodo-1-methyl-1H-pyrazole

The synthesis of the key iodinated precursor can be achieved from commercially available 1-methyl-1H-pyrazole. Direct iodination is a common and effective method.

Protocol: Iodination of 1-Methyl-1H-pyrazole

-

To a solution of 1-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as DMF or chloroform, add N-Iodosuccinimide (NIS) (1.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or GC-MS.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-iodo-1-methyl-1H-pyrazole.

Step 1: Sonogashira Coupling with Trimethylsilylacetylene (TMSA)

Using a protected alkyne like TMSA is crucial. It prevents the self-coupling of the terminal alkyne (Glaser coupling), which is a common side reaction under Sonogashira conditions, thereby improving the yield of the desired cross-coupled product.[9][10]

Protocol: Sonogashira Cross-Coupling [3][11]

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodo-1-methyl-1H-pyrazole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%), and copper(I) iodide (CuI) (4-10 mol%).

-

Add a degassed solvent system, typically a mixture of THF and a base like triethylamine (Et₃N) or diisopropylamine (DIPA).

-

Add trimethylsilylacetylene (1.2-1.5 eq) dropwise to the mixture.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC/GC-MS).

-

After completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, and rinse with the reaction solvent.

-

Concentrate the filtrate under reduced pressure. The resulting crude product, 4-((trimethylsilyl)ethynyl)-1-methyl-1H-pyrazole, can be purified by column chromatography or used directly in the next step.

Step 2: Deprotection of the Trimethylsilyl (TMS) Group

The TMS group is readily cleaved under mild basic or fluoride-mediated conditions to reveal the terminal alkyne.[9][12]

Protocol: TMS Deprotection [12][13]

-

Dissolve the crude 4-((trimethylsilyl)ethynyl)-1-methyl-1H-pyrazole (1.0 eq) in methanol (MeOH).

-

Add a catalytic amount of anhydrous potassium carbonate (K₂CO₃) (0.1-0.2 eq).

-

Stir the mixture at room temperature for 1-3 hours. The reaction is typically rapid.[12]

-

Monitor the reaction by TLC until the starting material is fully converted.

-

Once complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and concentrate the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.[14]

| Parameter | Sonogashira Coupling | TMS Deprotection |

| Key Reagents | PdCl₂(PPh₃)₂, CuI, Et₃N, TMSA | K₂CO₃, MeOH |

| Typical Yield | 70-95% | >90% (often quantitative) |

| Temperature | 25-60 °C | Room Temperature |

| Reaction Time | 4-24 hours | 1-3 hours |

Pathway B: Corey-Fuchs Reaction Strategy

The Corey-Fuchs reaction provides an alternative route, transforming an aldehyde into a terminal alkyne in a two-step sequence.[5][15][16] This method is particularly useful when the corresponding aldehyde is more readily accessible than the halo-pyrazole.

Precursor Synthesis: 1-Methyl-1H-pyrazole-4-carbaldehyde

The required aldehyde precursor is commonly synthesized via the Vilsmeier-Haack reaction, which formylates electron-rich heterocyclic rings.[17][18][19]

Protocol: Vilsmeier-Haack Formylation [17][20]

-

In a flask cooled in an ice bath, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) (1.2-1.5 eq) to anhydrous N,N-dimethylformamide (DMF), which serves as both reagent and solvent.

-

Once the reagent is formed, add 1-methyl-1H-pyrazole (1.0 eq) dropwise, maintaining the low temperature.

-

After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours.

-

Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the aqueous solution with a base, such as sodium hydroxide or sodium bicarbonate, until a precipitate forms.

-

Filter the solid product, wash with cold water, and dry to obtain 1-methyl-1H-pyrazole-4-carbaldehyde.

Corey-Fuchs Reaction

Protocol: Two-Step Aldehyde-to-Alkyne Conversion [6][21] Step 1: Formation of the 1,1-Dibromoalkene

-

To a solution of triphenylphosphine (PPh₃) (4.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add carbon tetrabromide (CBr₄) (2.0 eq) in portions. A deep red/orange color indicates the formation of the phosphorus ylide.

-

After stirring for 30-60 minutes, add a solution of 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Quench the reaction by adding water or pentane, which will precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture and concentrate the filtrate. Purify the crude residue via column chromatography to isolate the 4-(2,2-dibromovinyl)-1-methyl-1H-pyrazole intermediate.

Step 2: Formation of the Terminal Alkyne

-

Dissolve the 4-(2,2-dibromovinyl)-1-methyl-1H-pyrazole intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add n-butyllithium (n-BuLi) (2.1-2.2 eq) via syringe. The reaction mixture typically changes color.

-

Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature.

-

Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to yield this compound.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway A: Sonogashira Coupling | Pathway B: Corey-Fuchs Reaction |

| Advantages | High yields, excellent functional group tolerance, milder conditions, catalytic process. | Well-established for aldehyde conversion, avoids use of expensive metal catalysts in the key step. |

| Disadvantages | Requires transition metal catalysts (Pd/Cu) which may need removal from the final product. | Requires stoichiometric strong base (n-BuLi) at low temperatures (-78 °C); generates stoichiometric phosphine oxide waste. |

| Scalability | Generally considered highly scalable and is widely used in industry. | Can be challenging to scale due to cryogenic conditions and handling of pyrophoric n-BuLi. |

| Safety | Requires handling of toxic metal catalysts and ligands. | Involves pyrophoric n-BuLi and corrosive CBr₄. Requires strict anhydrous conditions. |

Conclusion

The synthesis of this compound is most efficiently achieved via a Sonogashira cross-coupling reaction between 4-iodo-1-methyl-1H-pyrazole and a protected alkyne like trimethylsilylacetylene, followed by a straightforward deprotection step. This pathway is characterized by high yields, operational simplicity, and mild reaction conditions, making it the preferred route for both laboratory-scale synthesis and potential industrial scale-up. The Corey-Fuchs reaction serves as a viable alternative, particularly if the corresponding pyrazole-4-carbaldehyde is a more accessible starting material. The choice between these authoritative methods will ultimately depend on precursor availability, scale, and the specific equipment and safety infrastructure available to the research team.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-ethynyl-3-methoxy-1-methyl-1H-pyrazole | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 6. Corey-Fuchs Reaction [organic-chemistry.org]

- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]

- 9. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 10. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 11. researchgate.net [researchgate.net]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound 39806-89-8 [sigmaaldrich.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. synarchive.com [synarchive.com]

- 17. chemmethod.com [chemmethod.com]

- 18. quod.lib.umich.edu [quod.lib.umich.edu]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. epubl.ktu.edu [epubl.ktu.edu]

- 21. Corey-Fuchs Reaction | TCI Deutschland GmbH [tcichemicals.com]

A Theoretical and Computational Guide to 4-Ethynyl-1-methyl-1H-pyrazole: Exploring Molecular Properties and Reactivity

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for studying 4-Ethynyl-1-methyl-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The pyrazole nucleus is a significant scaffold in drug discovery, and the ethynyl functional group offers versatile reactivity for further molecular elaboration.[1][2] This document serves as a practical resource for researchers, scientists, and drug development professionals, detailing the application of Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of this molecule. By integrating established computational protocols with field-proven insights, this guide offers a self-validating framework for the in-silico investigation of novel pyrazole derivatives.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole ring system is a cornerstone in heterocyclic chemistry, renowned for its presence in a wide array of biologically active compounds.[1][3] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3][4] The versatility of the pyrazole scaffold stems from the ability to modify its substitution pattern, thereby fine-tuning its physicochemical and biological properties.[3]

The subject of this guide, this compound, incorporates two key structural features: a 1-methyl substitution and a 4-ethynyl group. The N-methylation of the pyrazole ring is a critical modification that eliminates tautomerism, resulting in a single, well-defined isomer.[2] This is particularly important in drug design for ensuring specific molecular recognition at biological targets. The ethynyl group is a small, rigid, and reactive functional group that has gained significant traction in medicinal chemistry.[2] It can act as a bioisostere for other functional groups and serves as a versatile handle for "click" chemistry and other coupling reactions, enabling the synthesis of more complex molecular architectures.[2]

Given the potential of this compound as a building block in drug discovery and materials science, a thorough understanding of its intrinsic molecular properties is essential. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful and cost-effective means to investigate these properties in detail.[5][6][7] This guide will delineate a systematic computational workflow for characterizing this compound, from geometry optimization to the prediction of spectroscopic signatures and reactivity descriptors.

Computational Methodology: A Self-Validating Workflow

The reliability of computational predictions is paramount. The following workflow is designed to be a self-validating system, where the comparison of calculated data with established chemical principles and, where available, experimental data, provides confidence in the theoretical model.

Software and Theoretical Level

Quantum chemical calculations are typically performed using software packages such as Gaussian, ORCA, or Spartan. The choice of theoretical method is a critical decision that balances computational cost and accuracy. For molecules of this size, Density Functional Theory (DFT) offers an excellent compromise. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for organic molecules.[5][8][9] This is often paired with a Pople-style basis set, such as 6-31G(d,p) or 6-311++G(d,p), which includes polarization and diffuse functions to accurately describe the electron distribution.[10]

Step-by-Step Computational Protocol

-

Molecular Structure Input: The initial 3D structure of this compound can be built using a molecular editor. The CAS number for this compound is 39806-89-8.

-

Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is a crucial step as all subsequent calculations depend on an accurate molecular geometry. The optimization should be performed using the chosen DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

-

Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to calculate the vibrational frequencies, which can be compared with experimental infrared (IR) spectra.

-

Electronic Structure Analysis: With the optimized geometry, a single-point energy calculation can be performed to obtain detailed information about the electronic structure. This includes the analysis of frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and Mulliken population analysis to determine atomic charges.[5][11]

-

Spectroscopic Predictions:

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts.[10] These theoretical values can be correlated with experimental data for structural validation.[12]

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum.[6][13]

-

Below is a Graphviz diagram illustrating this computational workflow.

Caption: A flowchart of the computational protocol for this compound.

Theoretical Results and Discussion

This section presents the expected theoretical data for this compound based on the computational protocol described above.

Optimized Molecular Geometry

The geometry optimization will yield the bond lengths, bond angles, and dihedral angles of the molecule in its ground electronic state. This data is fundamental for understanding the molecule's shape and steric properties.

| Parameter | Predicted Value (Å or °) |

| Bond Lengths (Å) | |

| C≡C (ethynyl) | ~1.21 |

| C-C (pyrazole-ethynyl) | ~1.43 |

| N-N (pyrazole) | ~1.35 |

| C-N (pyrazole) | ~1.33 - 1.38 |

| N-CH₃ | ~1.47 |

| **Bond Angles (°) ** | |

| Pyrazole Ring Angles | ~105 - 112 |

| C-C≡C | ~178 |

Note: These are typical values for similar structures and would be precisely determined by the DFT calculation.

Electronic Properties and Reactivity Descriptors

The analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[6]

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack.[5][7] For this compound, the MEP is expected to show negative potential (red/yellow) around the nitrogen atoms of the pyrazole ring and the triple bond of the ethynyl group, indicating these are likely sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

The following diagram illustrates the conceptual relationship between electronic properties and reactivity.

References

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. 4-ethynyl-3-methoxy-1-methyl-1H-pyrazole | Benchchem [benchchem.com]

- 3. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. connectjournals.com [connectjournals.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]

- 11. Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl)-2,5-Dihydro-1H-Pyrazol-3-Yl)Benzo[c][1,2,5]Oxadiazole | Scientific.Net [scientific.net]

- 12. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

structural elucidation of 4-Ethynyl-1-methyl-1H-pyrazole

An In-depth Technical Guide to the Structural Elucidation of 4-Ethynyl-1-methyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of the heterocyclic compound this compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of data. It details the strategic application of modern analytical techniques, explaining the causal logic behind each experimental choice and demonstrating how orthogonal methods are synthesized to build an unassailable structural proof. We will progress from foundational molecular formula determination via mass spectrometry to the nuanced mapping of atomic connectivity through one- and two-dimensional nuclear magnetic resonance spectroscopy, all corroborated by infrared spectroscopy. Each step is presented as a self-validating system, ensuring the highest degree of scientific integrity and confidence in the final assigned structure.

Introduction: The Analytical Challenge

The pyrazole ring is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and versatile biological activities.[1] The introduction of an ethynyl group, a small, rigid, and reactive functional handle, further enhances its utility in fields like click chemistry and as a bioisostere.[2] The specific isomer, this compound (Molecular Formula: C₆H₆N₂, Molecular Weight: 106.13 g/mol ), presents a distinct analytical puzzle. The primary challenge lies in unambiguously determining the substitution pattern on the pyrazole ring. While synthesis may target a specific isomer, definitive proof of structure is paramount and requires a multi-faceted analytical approach.

This guide outlines the logical workflow for elucidating this structure, starting from the ground up. Our strategy is not merely to collect data, but to ask specific questions of the molecule with each experiment, using the answer to inform the next step.

The Elucidation Workflow: A Strategic Overview

The structural determination of an unknown compound is a systematic process of assembling a molecular puzzle. Our workflow is designed to be efficient and conclusive, with each stage building upon the last.

References

An In-depth Technical Guide to 4-Ethynyl-1-methyl-1H-pyrazole: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Ethynyl-1-methyl-1H-pyrazole, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, reactivity, and its role as a privileged scaffold in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Molecular Attributes

This compound is a five-membered aromatic heterocycle bearing an ethynyl group at the C4 position and a methyl group at the N1 position. The N-methylation is a critical feature as it prevents tautomerism that can occur in N-unsubstituted pyrazoles, resulting in a single, well-defined isomer. This structural rigidity is highly desirable in drug design for ensuring specific molecular interactions with biological targets.

| Property | Value | Source |

| CAS Number | 39806-89-8 | |

| Molecular Formula | C₆H₆N₂ | |

| Molecular Weight | 106.13 g/mol | |

| Appearance | Solid |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved through a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is favored for its mild conditions and tolerance of a wide range of functional groups, making it a cornerstone of modern organic synthesis.[1][2]

The logical starting point for this synthesis is a 4-halo-1-methyl-1H-pyrazole, typically the iodo-derivative due to its higher reactivity in the palladium-catalyzed cycle.[2] The alkyne component is often a protected terminal alkyne, such as trimethylsilylacetylene, to prevent undesired side reactions.

Synthetic Workflow

The overall synthetic strategy involves two key steps: the Sonogashira coupling followed by the deprotection of the alkyne.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of this compound based on established Sonogashira coupling procedures.[1][3]

Step 1: Sonogashira Coupling

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 4-iodo-1-methyl-1H-pyrazole (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq), and a copper co-catalyst like CuI (0.1 eq).

-

Add an anhydrous, degassed solvent (e.g., DMF or THF) and a base, typically an amine like triethylamine (Et₃N) (2.0 eq). The base is crucial as it neutralizes the hydrogen halide formed during the reaction.

-

To this mixture, add trimethylsilylacetylene (1.2 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is worked up by diluting with an organic solvent (e.g., ethyl acetate) and washing with aqueous solutions to remove the catalyst and salts. The organic layer is then dried and concentrated.

Step 2: Desilylation

-

Dissolve the crude 4-((trimethylsilyl)ethynyl)-1-methyl-1H-pyrazole in a solvent such as methanol.

-

Add a base, for instance, potassium carbonate (K₂CO₃), to the solution.

-

Stir the mixture at room temperature until the removal of the trimethylsilyl (TMS) group is complete, as monitored by TLC or LC-MS.

-

After the reaction is finished, the mixture is neutralized, and the product is extracted with an organic solvent.

-

The final product is purified by flash column chromatography to yield pure this compound.

Chemical Reactivity and Significance in Drug Design

The chemical reactivity of this compound is dominated by the terminal alkyne and the pyrazole core, both of which are significant in the context of drug discovery.

The Versatile Ethynyl Group

The terminal alkyne is a highly valuable functional group in medicinal chemistry due to its diverse reactivity.

-

Click Chemistry: The ethynyl group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This allows for the efficient and specific conjugation of the pyrazole scaffold to other molecules, such as biomolecules or other drug fragments.

-

Further Cross-Coupling: The terminal alkyne can undergo further Sonogashira or other cross-coupling reactions to construct more complex molecular architectures.

-

Bioisostere: The small, rigid, and linear nature of the ethynyl group allows it to act as a bioisostere for other functional groups, potentially improving biological activity or physicochemical properties.[4]

-

Hydrogen Bonding: The acidic proton of the terminal alkyne can act as a hydrogen bond donor, which can be a critical interaction in a protein's binding pocket.[4]

The Privileged Pyrazole Scaffold

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in approved drugs and bioactive compounds.[5][6][7][8] Pyrazole derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[5][6][8]

The presence of the pyrazole ring in a molecule can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, contributing to the binding affinity of the molecule to its target.

Caption: Key attributes of the this compound scaffold.

Spectroscopic Characterization

-

¹H NMR:

-

A singlet for the N-methyl protons.

-

Two singlets for the two protons on the pyrazole ring (at the C3 and C5 positions).

-

A singlet for the acetylenic proton.

-

-

¹³C NMR:

-

Signals for the two sp-hybridized carbons of the ethynyl group.

-

Signals for the three carbons of the pyrazole ring.

-

A signal for the N-methyl carbon.

-

Safety and Handling

Based on safety data sheets for similar pyrazole derivatives, this compound should be handled with care.[4][12][13][14]

-

Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled.

-

Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry place. It is classified as a combustible solid.

Conclusion

This compound is a highly valuable and versatile building block for researchers in drug discovery and materials science. Its unique combination of a privileged pyrazole scaffold and a reactive terminal alkyne provides a powerful platform for the synthesis of novel and complex molecules with a wide range of potential applications. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective utilization in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. enamine.enamine.net [enamine.enamine.net]

Introduction: The Strategic Value of a Substituted Pyrazole in Modern Chemistry

An In-Depth Technical Guide to 4-Ethynyl-1-methyl-1H-pyrazole for Advanced Research

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] Its metabolic stability and versatile synthetic handles have made it a cornerstone of drug discovery programs. This guide focuses on a particularly strategic derivative: This compound . The introduction of an N-methyl group prevents tautomerization and provides a fixed vector for substituent orientation, while the C-4 ethynyl group serves as a highly versatile functional handle. This terminal alkyne is primed for powerful, high-yield coupling reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the archetypal "click chemistry" reaction—and the Sonogashira cross-coupling.[3][4] These characteristics make this compound an invaluable building block for researchers in drug development, chemical biology, and materials science, enabling the rapid and efficient construction of complex molecular architectures.

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to the successful application of any chemical reagent. Below are the key identifiers and properties for this compound.

Compound Properties & Identifiers

| Property | Value | Source(s) |

| CAS Number | 39806-89-8 | [5] |

| Molecular Formula | C₆H₆N₂ | [5] |

| Molecular Weight | 106.13 g/mol | [5] |

| Appearance | Solid | [5] |

| SMILES | Cn1cc(cn1)C#C | [6] |

| InChI Key | RACKOVAPLUVOJA-UHFFFAOYSA-N | [5] |

Spectroscopic Data Summary

| Data Type | Precursor: 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole | Product: this compound (Predicted) |

| ¹H NMR | A ¹H NMR spectrum is available from chemical suppliers. Key signals include the N-methyl singlet, two distinct pyrazole ring protons, and a large singlet (~0.25 ppm) for the Si(CH₃)₃ group. | The spectrum is expected to show the N-methyl singlet (~3.8 ppm), two pyrazole ring singlets (~7.5 and 7.7 ppm), and the appearance of the terminal acetylenic proton as a singlet (~3.0-3.2 ppm). The large TMS singlet at ~0.25 ppm will be absent. |

| ¹³C NMR | Expected signals include the N-methyl carbon, two pyrazole methine carbons, two pyrazole quaternary carbons, the two acetylenic carbons, and the trimethylsilyl carbons. | Signals are expected for the N-methyl carbon (~39 ppm), two pyrazole methine carbons (C3/C5), one pyrazole quaternary carbon (C4), and the two acetylenic carbons. The key change is the shift of the acetylenic carbons upon removal of the silicon atom. |

Synthesis and Purification: A Lability-Aware, Three-Stage Protocol

The synthesis of this compound is most reliably achieved via a three-stage process that manages the reactivity of the key intermediates. The direct ethynylation of the pyrazole ring is challenging; therefore, a robust and scalable approach involves the synthesis of a stable iodinated precursor, followed by a well-established cross-coupling reaction.

Logical Workflow for Synthesis

The chosen synthetic route leverages common, high-yielding transformations familiar to medicinal chemists. The workflow is designed to first install a stable handle for cross-coupling (iodine) and then use that handle to introduce the desired functionality in a protected form, which is finally revealed in the last step.

Caption: Three-stage synthesis workflow for this compound.

Detailed Experimental Protocols

Stage 1: Synthesis of 1-Methyl-4-iodopyrazole (Intermediate)

This procedure is adapted from established methods for the direct iodination of electron-rich heterocycles.[9]

-

Rationale: Direct iodination using iodine and an oxidant like hydrogen peroxide is an effective method for introducing iodine onto the electron-rich C-4 position of the pyrazole ring. The reaction is typically performed at a moderately elevated temperature to ensure a reasonable reaction rate.

-

Procedure:

-

To a reaction flask, add 1-methylpyrazole (1.0 eq) and iodine (1.0 eq).

-

Stir the mixture and heat to 70°C in a water bath.

-

Slowly add a 50 wt% aqueous solution of hydrogen peroxide (1.25 eq) dropwise, maintaining the reaction temperature at 70°C.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After completion, cool the mixture and carefully add a 15 wt% aqueous sodium hydroxide solution to adjust the pH to ~7. This neutralizes the acidic medium and quenches excess oxidant.

-

Cool the neutralized mixture to induce crystallization.

-

Collect the resulting pale yellow crystals by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-methyl-4-iodopyrazole.

-

Stage 2: Synthesis of 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole (Protected Intermediate)

This stage employs the Sonogashira cross-coupling reaction, a cornerstone of C(sp²)-C(sp) bond formation.[4][10]

-

Rationale: The palladium catalyst (e.g., PdCl₂(PPh₃)₂) is the core of the reaction, forming the new carbon-carbon bond. The copper(I) iodide co-catalyst is crucial for activating the alkyne. A base, typically an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the HI generated during the catalytic cycle and to facilitate the formation of the copper acetylide intermediate. Using a silyl-protected alkyne like trimethylsilylacetylene prevents undesired side reactions (e.g., Glaser coupling) of the terminal alkyne.[11]

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 1-methyl-4-iodopyrazole (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).

-

Add a degassed anhydrous solvent such as THF or DMF, followed by the base (e.g., TEA, 2-3 eq).

-

Add trimethylsilylacetylene (1.1-1.5 eq) dropwise via syringe.

-

Stir the reaction at room temperature or heat to 50-70°C, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the silylated pyrazole.

-

Stage 3: Synthesis of this compound (Final Product)

The final step is the removal of the trimethylsilyl (TMS) protecting group.

-

Rationale: The silicon-carbon bond of the TMS group is labile under basic or fluoride-mediated conditions. A mild base like potassium carbonate in methanol is often sufficient and cost-effective. Alternatively, a fluoride source like tetrabutylammonium fluoride (TBAF) offers a very rapid and clean deprotection.

-

Procedure (Base-mediated):

-

Dissolve the TMS-protected pyrazole (1.0 eq) in methanol.

-

Add potassium carbonate (K₂CO₃, 1.5-2.0 eq) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, this compound.

-

Applications in Research and Drug Development

The primary value of this compound is its function as a versatile building block, particularly for introducing the pyrazole moiety into larger molecules using high-efficiency coupling reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne is an ideal partner for the Cu(I)-catalyzed reaction with an organic azide to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is the gold standard of "click chemistry" due to its high yields, stereospecificity, tolerance of a wide range of functional groups, and simple reaction conditions (often performed in aqueous solvent mixtures).[3][12] This allows researchers to readily link the pyrazole core to biomolecules, polymers, fluorescent dyes, or other drug fragments.

References

- 1. rsc.org [rsc.org]

- 2. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. This compound 39806-89-8 [sigmaaldrich.com]

- 6. Synthonix, Inc > Alkynes > 39806-89-8 | this compound [synthonix.com]

- 7. 39806-89-8 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 8. 39806-89-8 | this compound | Alkynyls | Ambeed.com [ambeed.com]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 12. repositorio.uchile.cl [repositorio.uchile.cl]

Harnessing Pyrazole Derivatives in Click Chemistry: A Guide for Advanced Synthesis and Drug Discovery

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The convergence of privileged scaffolds and bioorthogonal reactions represents a paradigm shift in modern medicinal chemistry. This guide provides a deep dive into the strategic use of pyrazole derivatives within the framework of click chemistry. Pyrazole, a five-membered N-heterocycle, is a cornerstone of numerous FDA-approved drugs, valued for its diverse pharmacological activities and versatile synthetic handles.[1][2][3] Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a robust, efficient, and biocompatible method for molecular assembly.[4][5] This document synthesizes field-proven insights and detailed methodologies, exploring the synthesis of "clickable" pyrazole building blocks, the mechanics of their conjugation, and their transformative applications in creating novel therapeutics and chemical biology tools.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is a five-membered aromatic ring containing two adjacent nitrogen atoms. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an exceptionally valuable scaffold in drug design.[3] The clinical and commercial success of pyrazole-containing drugs underscores its importance:

-

Celecoxib (Celebrex): A selective COX-2 inhibitor for treating inflammation.

-

Sildenafil (Viagra): A PDE5 inhibitor for erectile dysfunction.[1][2]

-

Apixaban (Eliquis): An anticoagulant for preventing blood clots.[1]

-

Ruxolitinib (Jakafi): A kinase inhibitor for treating myelofibrosis and certain cancers.[2]

The prevalence of this scaffold in such a wide range of therapeutic areas demonstrates its "privileged" status, capable of interacting with numerous biological targets to elicit desired pharmacological responses.[6][7] This inherent bioactivity makes it an ideal candidate for inclusion in compound libraries and targeted drug conjugates.

Click Chemistry: The Art of Efficient Molecular Assembly

Coined by K. Barry Sharpless, "click chemistry" describes a class of reactions that are modular, wide in scope, high-yielding, and generate only inoffensive byproducts.[8] These reactions are characterized by their simplicity and bio-orthogonality, meaning they can proceed in complex biological environments without interfering with native biochemical processes.[4]

The quintessential click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a 1,3-dipolar cycloaddition that regioselectively forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[5][9]

Key Advantages of CuAAC:

-

High Efficiency: Reactions often proceed to completion with quantitative yields.

-

Mild Conditions: Typically performed at room temperature in aqueous or organic solvents.

-

Bio-orthogonality: Azides and alkynes are largely absent in biological systems, preventing side reactions.

-

Thermodynamic Driving Force: The formation of the aromatic triazole ring is highly favorable, making the reaction irreversible.[10]

Crafting the Tools: Synthesis of "Clickable" Pyrazole Building Blocks

To leverage pyrazoles in click chemistry, the core scaffold must first be functionalized with either a terminal alkyne or an azide group. This creates a versatile building block ready for conjugation.

General Synthetic Strategy

The strategy involves preparing a pyrazole core through established methods, such as the Knorr pyrazole synthesis (condensation of a hydrazine with a 1,3-dicarbonyl compound), and then introducing the click-functional handle.

Caption: General workflow for producing click-ready pyrazole derivatives.

Example Protocol: Synthesis of 4-Iodo-1-phenyl-1H-pyrazole

This intermediate is a crucial precursor for introducing an alkyne group via Sonogashira coupling.

Reagents & Equipment:

-

1-phenyl-1H-pyrazole

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Round-bottom flask, magnetic stirrer, reflux condenser

-

TLC plates (silica gel)

Procedure:

-

Dissolution: Dissolve 1-phenyl-1H-pyrazole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.

-

Addition of Iodinating Agent: Add N-Iodosuccinimide (1.1 eq) to the solution portion-wise at room temperature.

-

Scientist's Note: NIS is a mild and effective electrophilic iodinating agent. Portion-wise addition helps control any potential exotherm.

-

-

Reaction: Stir the mixture at 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 4-iodo-1-phenyl-1H-pyrazole.

From this iodo-pyrazole, a terminal alkyne can be installed using a Sonogashira coupling with trimethylsilylacetylene, followed by deprotection.

The "Click" Event: Pyrazole Conjugation via CuAAC

With functionalized building blocks in hand, the CuAAC reaction provides a powerful method for linking the pyrazole moiety to another molecule of interest (e.g., a biomolecule, a pharmacophore, a fluorescent tag).

The CuAAC Catalytic Cycle

The reaction is catalyzed by a Cu(I) species, which coordinates with the terminal alkyne to form a copper-acetylide intermediate. This key intermediate then reacts with the azide, proceeding through a six-membered copper-containing ring to ultimately form the stable triazole product and regenerate the Cu(I) catalyst.[10]

Caption: Simplified catalytic cycle for the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition.

Experimental Protocol: A Representative CuAAC Reaction

Objective: To conjugate an alkynyl-pyrazole with benzyl azide.

Reagents & Equipment:

-

4-ethynyl-1-phenyl-1H-pyrazole (1.0 eq)

-

Benzyl azide (1.0 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

-

Sodium ascorbate (0.10 eq)

-

Solvent: 1:1 mixture of tert-Butanol and Water

-

Vial, magnetic stirrer, TLC plates

Procedure:

-

Preparation of Reactants: In a vial, dissolve the 4-ethynyl-1-phenyl-1H-pyrazole and benzyl azide in the t-BuOH/H₂O solvent mixture.

-

Preparation of Catalyst: In a separate small tube, prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.

-

Initiation: Add the sodium ascorbate solution to the main reaction vial, followed immediately by the CuSO₄ solution.

-

Scientist's Note: Sodium ascorbate is a reducing agent that reduces the stable Cu(II) precursor to the active Cu(I) catalyst in situ.[5] This is a common and convenient method, avoiding the need to handle potentially unstable Cu(I) salts. The solution may turn from blue to a yellowish or heterogeneous mixture, indicating catalyst formation.

-

-

Reaction: Stir the reaction vigorously at room temperature. Monitor progress by TLC until the starting materials are consumed (typically 1-4 hours).

-

Workup: Dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield the desired 1-(benzyl)-4-(1-phenyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole.

| Catalyst System | Typical Loading (mol%) | Advantages | Considerations |

| CuSO₄ / Na Ascorbate | 1-5 | Inexpensive, readily available, works well in aqueous media. | Requires a reducing agent. |

| Cu(I) Salts (e.g., CuI, CuBr) | 1-5 | Pre-formed active catalyst. | Can be sensitive to oxidation. |

| Ligated Cu(I) Complexes | 0.1-2 | Highly active, lower catalyst loading, protects Cu from oxidation.[9] | Ligand synthesis adds a step. |

| Heterogeneous Cu Catalysts | 5-10 | Easily removed by filtration, recyclable. | May have lower activity than homogeneous systems. |

Table 1: Comparison of common catalyst systems for CuAAC reactions.

Beyond CuAAC: Alternative Click Strategies with Pyrazoles

While CuAAC is dominant, other click-type reactions can involve pyrazole derivatives, expanding their utility in bioorthogonal chemistry. A notable example is the use of 4H-pyrazoles in Diels-Alder reactions.

Fluorinated or 4-oxo-substituted 4H-pyrazoles can act as reactive dienes in inverse-electron-demand Diels-Alder reactions with strained dienophiles, such as bicyclo[6.1.0]non-4-yne (BCN).[11] This reaction proceeds rapidly without a metal catalyst, making it highly suitable for applications in living systems.

Caption: Catalyst-free Diels-Alder reaction involving a 4H-pyrazole derivative.

These catalyst-free reactions are particularly valuable for in vivo imaging and bioconjugation where the potential toxicity of a copper catalyst is a concern.[11]

Applications in Drug Discovery and Chemical Biology

The ability to easily link a privileged pyrazole scaffold to other molecular entities via a stable triazole linker opens up vast possibilities:

-

Combinatorial Chemistry: Rapidly generate large libraries of pyrazole-containing compounds by clicking a single pyrazole core with a diverse set of azide- or alkyne-functionalized partners. This accelerates the identification of lead compounds.[4]

-

Bioconjugation: Covalently attach pyrazole derivatives to proteins, peptides, or nucleic acids. This can be used to study drug-target interactions, for protein labeling, or to create targeted drug delivery systems.[4][12]

-

Activity-Based Protein Profiling (ABPP): Design pyrazole-based probes with a reactive warhead and a click handle (alkyne or azide). After the probe covalently labels its target protein in a complex proteome, a reporter tag (e.g., biotin or a fluorophore) can be "clicked" on for identification and visualization.

-

Fragment-Based Drug Discovery (FBDD): Use click chemistry to link small pyrazole-containing fragments that bind to adjacent sites on a protein target, growing them into a more potent lead molecule.

Conclusion and Future Perspectives

The integration of pyrazole derivatives into the click chemistry toolbox provides a robust and elegant platform for molecular innovation. The proven pharmacological relevance of the pyrazole scaffold, combined with the unparalleled efficiency and biocompatibility of the click reaction, creates a powerful synergy for researchers in drug discovery and chemical biology. Future developments will likely focus on creating novel clickable pyrazole building blocks with more complex substitution patterns and exploring their use in even more advanced bioorthogonal reactions. The strategies outlined in this guide provide a solid foundation for harnessing this synergy to develop the next generation of therapeutics and biological probes.

References

- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]

- 8. Click chemistry - Wikipedia [en.wikipedia.org]

- 9. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Bioorthogonal 4H-pyrazole “click” reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Overview of Recent Advances in Biomedical Applications of Click Chemistry. | Semantic Scholar [semanticscholar.org]

fundamental reactivity of the ethynyl group on a pyrazole ring

An In-depth Technical Guide to the Fundamental Reactivity of the Ethynyl Group on a Pyrazole Ring

Abstract

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4][5] Its value is significantly enhanced by functionalization with versatile chemical handles, among which the ethynyl group stands out. This guide provides a comprehensive exploration of the fundamental reactivity of the ethynyl group appended to a pyrazole ring. We will dissect the core synthetic methodologies for its installation, primarily the Sonogashira cross-coupling reaction, and delve into its principal modes of reactivity, including cycloadditions (most notably, copper-catalyzed azide-alkyne cycloaddition or "Click Chemistry"), further cross-coupling reactions, and nucleophilic additions. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the underlying chemical principles and field-proven insights required for the strategic design and synthesis of novel pyrazole-based molecular entities.

Introduction: The Pyrazole-Ethynyl Synthon

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, possesses a unique combination of physicochemical properties that make it an attractive component in drug design.[6][7] It can act as both a hydrogen bond donor (at N-1) and acceptor (at N-2), and its aromatic nature allows it to serve as a bioisostere for other aromatic rings, often improving properties like solubility and metabolic stability.[6]

When functionalized with an ethynyl (alkyne) group, the pyrazole scaffold is transformed into a powerful synthetic intermediate. The ethynyl group is a linchpin for molecular construction due to its linear geometry and the high electron density of the triple bond, which enables a diverse range of chemical transformations. The electronic properties of the pyrazole ring itself—whether electron-rich or electron-poor, depending on other substituents—modulate the reactivity of the attached alkyne, an important consideration in reaction design.[8][9]

This guide will focus on the practical application of this synthon, moving from its synthesis to its most impactful subsequent reactions.

Synthesis of Ethynylpyrazoles: The Sonogashira Cross-Coupling Reaction

The most robust and widely adopted method for installing a terminal alkyne onto a pyrazole ring is the Sonogashira cross-coupling reaction.[10][11] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[10][12]

Mechanistic Rationale

Understanding the Sonogashira catalytic cycle is crucial for troubleshooting and optimization. The process involves two interconnected cycles: a primary palladium cycle and a secondary copper cycle.

-

Palladium Cycle :

-

Oxidative Addition : The active Pd(0) catalyst reacts with the halopyrazole (typically an iodopyrazole or bromopyrazole) to form a Pd(II) intermediate.

-

Transmetalation : A copper(I)-acetylide species, formed in the copper cycle, transfers the alkyne group to the palladium center.

-

Reductive Elimination : The Pd(II) complex reductively eliminates the final ethynylpyrazole product, regenerating the Pd(0) catalyst.[13]

-

-

Copper Cycle :

-

π-Complex Formation : The Cu(I) salt coordinates with the terminal alkyne, increasing its acidity.

-

Deprotonation : An amine base deprotonates the alkyne to form the key copper(I)-acetylide intermediate, which then enters the palladium cycle.[13]

-

Experimental Considerations & Protocol

Causality Behind Experimental Choices:

-

Halide Reactivity : The choice of halide on the pyrazole ring is critical. Reactivity follows the order I > Br > Cl. Iodo- and bromopyrazoles are most commonly used, as chloropyrazoles often require more forcing conditions and specialized catalysts.[14]

-

Catalyst System : The combination of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (CuI) is classic.[12][14] The phosphine ligands on palladium are crucial; bulky, electron-rich ligands can prevent catalyst inhibition that occurs when the pyrazole's nitrogen atoms coordinate to the palladium center.[14]

-

Base and Solvent : An amine base, typically triethylamine (Et₃N), is used both to neutralize the HX byproduct and to act as a solvent.[10][15] Anhydrous, degassed solvents (like DMF or DMSO) are essential to prevent side reactions.[14]

-

Troubleshooting - Homocoupling : The most common side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling). This is minimized by ensuring strictly anaerobic (oxygen-free) conditions and, if necessary, switching to a copper-free Sonogashira protocol.[11][14]

Table 1: Typical Sonogashira Reaction Conditions for Ethynylpyrazole Synthesis

| Parameter | Condition for Iodopyrazole | Condition for Bromopyrazole | Rationale |

| Pd Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%) | [DTBNpP]Pd(crotyl)Cl (2-5 mol%) | Iodoarenes are more reactive; bromopyrazoles may require more active pre-catalysts.[14] |

| Cu Co-catalyst | CuI (2-10 mol%) | CuI (5-10 mol%) or Copper-Free | Copper accelerates the reaction but can promote homocoupling.[10][14] |

| Base | Triethylamine (Et₃N) | Diisopropylethylamine (DIPEA) | The base neutralizes HX byproduct and facilitates acetylide formation.[15] |

| Solvent | DMF, THF, or Toluene | DMF or DMSO | Solvents must be anhydrous and degassed to prevent side reactions.[14] |

| Temperature | Room Temp. to 60 °C | 60 °C to 100 °C | Less reactive bromides often require heating to facilitate oxidative addition.[14] |

Protocol 1: Synthesis of 4-Ethynyl-1-phenyl-1H-pyrazole via Sonogashira Coupling

This protocol is a representative example for coupling a terminal alkyne with a halopyrazole.

Materials:

-

4-Iodo-1-phenyl-1H-pyrazole (1.0 eq)

-

Ethynyltrimethylsilane (TMS-acetylene) (1.2 eq)

-

PdCl₂(PPh₃)₂ (0.03 eq)

-

Copper(I) iodide (CuI) (0.06 eq)

-

Triethylamine (Et₃N), anhydrous and degassed

-

Tetrahydrofuran (THF), anhydrous and degassed

-

Tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M in THF) for deprotection

Procedure:

-

Reaction Setup : To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodo-1-phenyl-1H-pyrazole, PdCl₂(PPh₃)₂, and CuI.[14]

-

Solvent Addition : Add anhydrous, degassed THF and triethylamine via syringe.

-

Alkyne Addition : Add TMS-acetylene dropwise to the stirring mixture. Rationale: TMS-acetylene is used to prevent self-coupling and is easily deprotected later.

-

Reaction Monitoring : Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting iodopyrazole is consumed (typically 2-4 hours).

-

Workup : Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine.

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the TMS-protected ethynylpyrazole.

-

Deprotection : Dissolve the purified TMS-ethynylpyrazole in THF. Add TBAF solution and stir at room temperature for 1 hour. Quench with saturated NH₄Cl solution, extract with ethyl acetate, and purify as above to yield the final terminal alkyne.

Key Reactivity Patterns of the Ethynyl Group

Once installed, the ethynyl group serves as a launchpad for diverse functionalization.

[3+2] Cycloaddition: The Gateway to Triazoles via Click Chemistry

The most powerful and widely used reaction of terminal alkynes in drug discovery is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the archetypal "click reaction".[16][17][18] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.

Causality Behind the Method:

-

Efficiency & Selectivity : Unlike the thermal Huisgen cycloaddition which requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant proceeds rapidly at room temperature and exclusively yields the 1,4-isomer.[16]

-

Biocompatibility : The reaction conditions are benign, often running in aqueous solvent mixtures, making it suitable for bioconjugation and late-stage functionalization of complex molecules.[16][17]

-

Triazole as a Linker : The resulting triazole ring is not merely a passive linker; it is metabolically stable and can engage in hydrogen bonding and dipole interactions with biological targets, making it a valuable pharmacophore.[18]

Protocol 2: CuAAC Reaction of an Ethynylpyrazole with Benzyl Azide

Materials:

-

4-Ethynyl-1-phenyl-1H-pyrazole (1.0 eq)

-

Benzyl azide (1.05 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

-

Sodium ascorbate (0.10 eq)

-

tert-Butanol and Water (1:1 solvent mixture)

Procedure:

-

Reactant Solution : Dissolve the ethynylpyrazole and benzyl azide in the t-BuOH/H₂O (1:1) mixture.

-

Catalyst Addition : In a separate vial, prepare fresh solutions of CuSO₄·5H₂O in water and sodium ascorbate in water.

-

Initiation : Add the CuSO₄ solution to the main reaction flask, followed by the sodium ascorbate solution. A color change is often observed. Rationale: Sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species in situ.

-

Reaction : Stir the mixture vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor by TLC or LC-MS.

-

Workup : Upon completion, dilute with water and extract with ethyl acetate. The triazole product is often pure enough after extraction, but can be further purified by recrystallization or column chromatography if needed.[19]

Nucleophilic Addition Reactions

The carbon atoms of the alkyne are electrophilic and can be attacked by nucleophiles.[20][21] This reactivity is fundamental but often requires activation of the alkyne or the use of strong nucleophiles.

-

Mechanism : A nucleophile attacks one of the sp-hybridized carbons, breaking the π-bond and forming a vinyl anion intermediate. This intermediate is then typically protonated by a solvent or added acid to give the final vinyl-substituted pyrazole.[20][22]

-

Influencing Factors : The regioselectivity of the addition (which carbon is attacked) is governed by both steric and electronic factors of the substituents on the pyrazole ring and the nucleophile itself. Electron-withdrawing groups on the pyrazole can enhance the electrophilicity of the alkyne, making it more susceptible to attack.[21]

Applications in Drug Discovery

The reactivity of the ethynyl group on a pyrazole core is a cornerstone of modern medicinal chemistry. Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][4][15][23][24]

-

Lead Optimization : The Sonogashira reaction allows for the direct installation of an alkyne, which can then be used in "click" reactions to rapidly generate large libraries of analogues for structure-activity relationship (SAR) studies.[16][17]

-

Bioactive Scaffolds : Many potent enzyme inhibitors, such as those targeting kinases, incorporate the pyrazole scaffold.[4] The ethynyl group can be used to introduce specific side chains that probe the binding pocket or to link the pyrazole core to other pharmacophores.

-

Bioconjugation : The biocompatibility of the CuAAC reaction allows ethynyl-functionalized pyrazoles to be attached to biological macromolecules, such as proteins or nucleic acids, for diagnostic or therapeutic applications.[18]

Table 2: Examples of Bioactive Pyrazole-Containing Drugs

| Drug Name | Therapeutic Area | Relevance of Pyrazole Core |

| Celecoxib | Anti-inflammatory (COX-2 Inhibitor) | The core scaffold provides the necessary geometry for selective binding.[6] |

| Crizotinib | Anticancer (ALK/ROS1 Inhibitor) | The pyrazole ring is a key part of the hinge-binding motif.[4] |

| Rimonabant | Anti-obesity (CB1 Antagonist) | The substituted pyrazole is essential for receptor antagonism.[1] |

| Sildenafil | Erectile Dysfunction (PDE5 Inhibitor) | The pyrazole ring serves as a bioisostere for a purine ring, crucial for potency.[6] |

Spectroscopic Characterization

Confirming the successful synthesis and reaction of ethynylpyrazoles relies on standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy : The C≡C stretch of a terminal alkyne appears as a sharp, weak band around 2100-2140 cm⁻¹. The ≡C-H stretch is a sharp, strong band around 3300 cm⁻¹. Upon reaction (e.g., triazole formation), these peaks will disappear.[12][25]

-

¹H NMR Spectroscopy : The acetylenic proton (≡C-H) is typically found as a singlet in the range of δ 2.5-3.5 ppm.[8][26]

-

¹³C NMR Spectroscopy : The two sp-hybridized carbons of the alkyne appear in the region of δ 65-90 ppm.[8][26][27]

Conclusion

The ethynyl group is not merely a substituent on a pyrazole ring; it is an enabling functional group that unlocks a vast and powerful synthetic toolbox. Its installation via the reliable Sonogashira coupling and its subsequent transformation through high-fidelity reactions like the CuAAC have cemented the ethynylpyrazole scaffold as a high-value intermediate in the pursuit of novel therapeutics and advanced materials. A thorough understanding of the mechanisms and practical considerations outlined in this guide empowers researchers to leverage the full potential of this versatile chemical synthon.

References

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Experimental and theoretical investigation of the spectroscopic and electronic properties of pyrazolyl ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. benchchem.com [benchchem.com]

- 15. nbinno.com [nbinno.com]

- 16. Click Chemistry [organic-chemistry.org]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. mdpi.com [mdpi.com]

- 24. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The spectroscopic and electronic properties of dimethylpyrazole and its derivatives using the experimental and computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Electronic Properties of 4-Ethynyl-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethynyl-1-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring functionalized with a methyl group at the N1 position and an ethynyl group at the C4 position. This unique combination of an electron-rich aromatic system and an electron-withdrawing alkyne moiety imparts distinct electronic characteristics that are of significant interest in medicinal chemistry and materials science. This guide provides an in-depth analysis of the molecule's electronic landscape, including its molecular structure, aromaticity, frontier molecular orbitals, and electron density distribution. Furthermore, it outlines comprehensive, field-proven experimental and computational protocols for characterizing these properties, offering a self-validating framework for researchers. The synthesis of theoretical insights and practical methodologies aims to empower scientists in the rational design of novel therapeutics and functional materials based on the pyrazole scaffold.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in drug discovery.[1] Its derivatives are integral to numerous clinically successful drugs, demonstrating a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[2][3] The electronic properties of the pyrazole ring are fundamental to its biological activity, governing its interactions with protein targets, membrane permeability, and metabolic stability.

The subject of this guide, this compound (C₆H₆N₂), introduces two key substitutions that modulate the core electronic structure of the pyrazole ring:

-

1-methyl group: This substitution on the nitrogen atom influences the tautomeric equilibrium and adds steric bulk, which can affect binding to biological targets.

-

4-ethynyl group: The carbon-carbon triple bond of the ethynyl group is a rigid, linear moiety that acts as a powerful electron-withdrawing group and a versatile synthetic handle for further functionalization.

Understanding the interplay between the pyrazole core, the methyl group, and the ethynyl substituent is crucial for predicting the molecule's reactivity, intermolecular interactions, and potential applications. This guide will dissect these electronic properties through theoretical analysis and provide robust protocols for their empirical validation.

Molecular Structure and Electronic Landscape

The electronic properties of this compound are intrinsically linked to its molecular geometry and the distribution of electrons within its π-system.

Aromaticity and Electron Distribution

The pyrazole ring is an aromatic system, containing 6 π-electrons delocalized across the five-membered ring, which confers significant thermodynamic stability. The introduction of the electron-withdrawing ethynyl group at the C4 position perturbs the electron density of the ring. This perturbation leads to a non-uniform distribution of charge, creating regions of higher and lower electron density. This can be visualized using a Molecular Electrostatic Potential (MEP) map, which is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.[4][5]

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of a molecule's electronic behavior.[6][7]

-

HOMO: Represents the ability to donate an electron. Its energy level is related to the ionization potential.

-

LUMO: Represents the ability to accept an electron. Its energy level is linked to the electron affinity.[6]

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[4][6] For pyrazole derivatives, the HOMO-LUMO gap can influence their stability and reactivity in biological systems.[6][8] Computational studies on similar pyrazole derivatives have shown HOMO-LUMO gaps in the range of 4 to 6 eV.[8]

Table 1: Predicted Electronic Properties of Pyrazole Derivatives